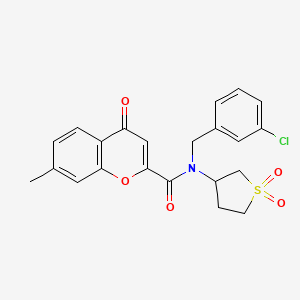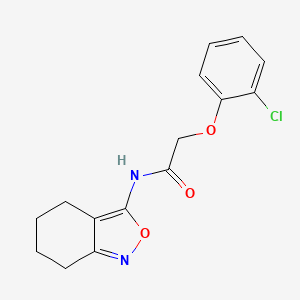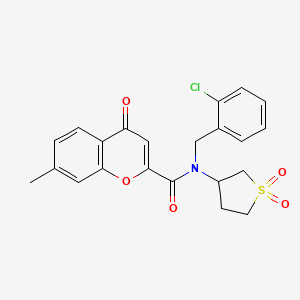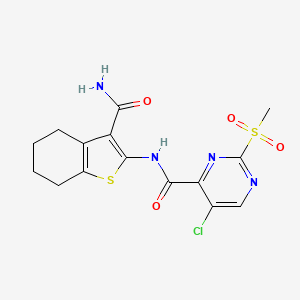![molecular formula C15H14ClN5O B11405969 2-[(4-chlorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B11405969.png)
2-[(4-chlorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one can be achieved through various methods. One efficient approach involves the use of iminophosphorane-mediated reactions. The carbodiimides obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates react with hydrazine to give selectively 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones. These compounds are further transformed to iminophosphoranes by reaction with triphenylphosphine, hexachloroethane, and triethylamine. A tandem aza-Wittig reaction of iminophosphorane with isocyanate or acyl chloride generates the desired triazolopyrimidine in satisfactory yield .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of microwave-mediated, catalyst-free synthesis. This eco-friendly method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, resulting in the formation of the target compound in a short reaction time .
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, triphenylphosphine, hexachloroethane, and triethylamine. Reaction conditions often involve microwave irradiation, which enhances the reaction rate and yield .
Major Products
The major products formed from these reactions include various triazolopyrimidine derivatives, which exhibit significant biological activities .
Scientific Research Applications
2-[(4-chlorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as phosphodiesterases, which play a crucial role in various biological processes. The compound’s structure allows it to bind selectively to these enzymes, thereby modulating their activity and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
1,2,4-Triazolo[4,3-a]pyrimidines: These compounds also contain a triazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness
2-[(4-chlorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one is unique due to its specific structural features, which confer distinct biological activities and therapeutic potential. Its ability to selectively inhibit certain enzymes sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H14ClN5O |
|---|---|
Molecular Weight |
315.76 g/mol |
IUPAC Name |
11-[(4-chlorophenyl)methylamino]-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one |
InChI |
InChI=1S/C15H14ClN5O/c16-10-6-4-9(5-7-10)8-17-14-19-15-18-12-3-1-2-11(12)13(22)21(15)20-14/h4-7H,1-3,8H2,(H2,17,18,19,20) |
InChI Key |
NEPRQKDRCUUQAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C3N=C(NN3C2=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxybenzyl)-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11405897.png)


![4-[5-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11405919.png)
![Diethyl (5-{[(4-methoxyphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11405924.png)

![Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-phenyl-1,3-oxazol-4-yl)phosphonate](/img/structure/B11405930.png)
![4-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B11405940.png)
![2,6-Dimethylphenyl {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} ether](/img/structure/B11405942.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B11405951.png)
![Ethyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11405958.png)
![Dimethyl [2-(4-nitrophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate](/img/structure/B11405966.png)
![Methyl {7-hydroxy-2-[(3-methoxybenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B11405976.png)
